![molecular formula C17H17NO5 B13176777 (2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13176777.png)
(2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid is an organic compound that belongs to the class of phenylacrylic acids These compounds are characterized by the presence of a phenyl group attached to an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available starting materials such as 3,5-dimethoxybenzaldehyde and 2-pyridinemethanol.
Formation of Intermediate: The aldehyde group of 3,5-dimethoxybenzaldehyde can undergo a condensation reaction with 2-pyridinemethanol to form an intermediate.
Aldol Condensation: The intermediate can then undergo an aldol condensation reaction with an appropriate acrylic acid derivative to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to a saturated carboxylic acid.
Substitution: The methoxy and pyridinylmethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce saturated carboxylic acids.
Aplicaciones Científicas De Investigación
(2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of (2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, modulating biological pathways, or affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Cinnamic Acid Derivatives: Compounds with similar phenylacrylic acid structures.
Methoxyphenyl Compounds: Compounds with methoxy groups attached to a phenyl ring.
Pyridinylmethoxy Compounds: Compounds with pyridinylmethoxy groups.
Propiedades
Fórmula molecular |
C17H17NO5 |
|---|---|
Peso molecular |
315.32 g/mol |
Nombre IUPAC |
(E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H17NO5/c1-21-14-9-12(6-7-16(19)20)10-15(22-2)17(14)23-11-13-5-3-4-8-18-13/h3-10H,11H2,1-2H3,(H,19,20)/b7-6+ |
Clave InChI |
IBPAPNBYVFEQHK-VOTSOKGWSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OCC2=CC=CC=N2)OC)/C=C/C(=O)O |
SMILES canónico |
COC1=CC(=CC(=C1OCC2=CC=CC=N2)OC)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


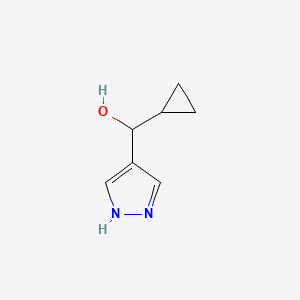
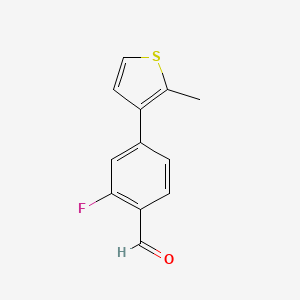
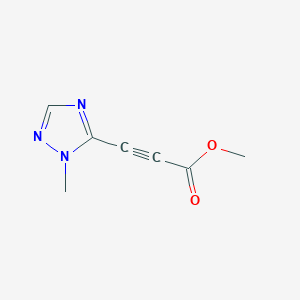
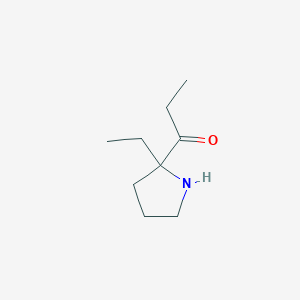

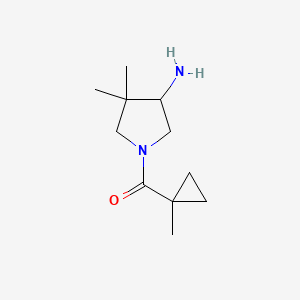
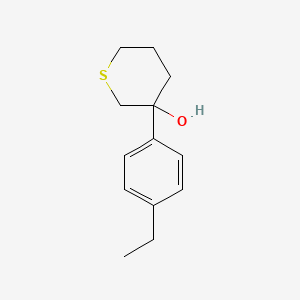
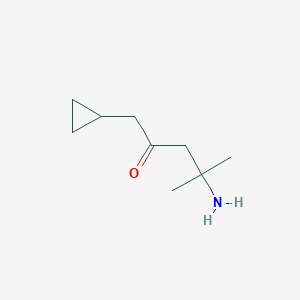

![{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13176754.png)
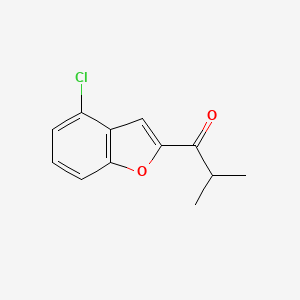


![6-[Methyl(oxolan-3-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13176786.png)
